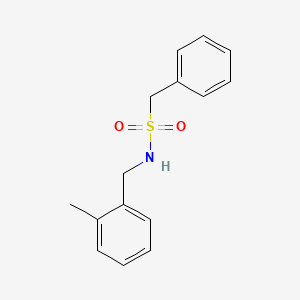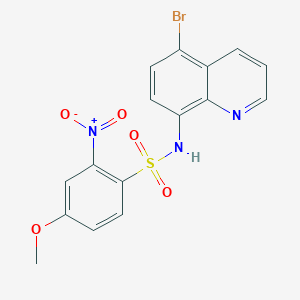![molecular formula C13H11ClFN3O2S2 B4654259 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4654259.png)
4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide
描述
4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. The CFTR protein is responsible for regulating the movement of salt and water in and out of cells, and mutations in the CFTR gene can lead to the development of cystic fibrosis, a life-threatening genetic disease. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve abnormal ion transport.
作用机制
4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide works by binding to a specific site on the CFTR protein and blocking its function as an ion channel. Specifically, 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide binds to the cytoplasmic regulatory domain of the CFTR protein, which is responsible for controlling the opening and closing of the ion channel. By blocking this domain, 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide prevents the movement of chloride ions through the CFTR channel, leading to a reduction in ion transport.
Biochemical and Physiological Effects
4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of CFTR-mediated chloride secretion in airway epithelial cells and sweat gland cells
- Reduction in airway surface liquid volume and mucus accumulation in animal models of cystic fibrosis
- Improvement in lung function and bacterial clearance in animal models of cystic fibrosis
- Reduction in inflammation and oxidative stress in animal models of cystic fibrosis
实验室实验的优点和局限性
4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide has several advantages for use in lab experiments, including its high potency and specificity for CFTR inhibition, as well as its ability to be used in both in vitro and in vivo studies. However, there are also some limitations to its use, including its potential toxicity at high concentrations and the need for careful dosing and administration in animal models.
未来方向
There are several future directions for research on 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide, including:
- Further studies on its efficacy and safety in animal models of cystic fibrosis and other diseases involving abnormal ion transport
- Development of new formulations and delivery methods for 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide, including inhalation and topical administration
- Investigation of the potential for 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide to be used in combination with other drugs for improved therapeutic outcomes
- Exploration of the mechanisms underlying 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide's anti-inflammatory and antioxidant effects, and their potential for use in other disease contexts.
科学研究应用
4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve abnormal ion transport. In vitro studies have shown that 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide can effectively inhibit CFTR-mediated chloride secretion in a variety of cell types, including airway epithelial cells and sweat gland cells. In vivo studies in animal models of cystic fibrosis have also demonstrated the efficacy of 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide in improving airway hydration and reducing mucus accumulation.
属性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(4-sulfamoylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3O2S2/c14-11-7-9(3-6-12(11)15)18-13(21)17-8-1-4-10(5-2-8)22(16,19)20/h1-7H,(H2,16,19,20)(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHZIQDTFDBJOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-Chloro-4-fluorophenyl)carbamothioyl]amino}benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3,5-dimethylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4654176.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-[1-methyl-1-(4-nitro-1H-pyrazol-1-yl)ethyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4654193.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B4654198.png)
![N-(3,5-dichloro-2-pyridinyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4654206.png)
![5-{4-[2-(2-allylphenoxy)ethoxy]-3-chlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4654212.png)
![N-[5-({[2-(4-chlorophenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B4654220.png)
![methyl 4-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4654231.png)


![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B4654245.png)

![7-chloro-2-(4-ethylphenyl)-8-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4654262.png)
![2-({[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B4654272.png)
![methyl 5-benzyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4654274.png)